An In-depth Technical Guide on the Physicochemical Properties of N-(4-ethoxyphenyl)azepane-1-sulfonamide
An In-depth Technical Guide on the Physicochemical Properties of N-(4-ethoxyphenyl)azepane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-ethoxyphenyl)azepane-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of pharmacophores known for a wide range of biological activities, most notably their antibacterial effects.[][2][3] The physicochemical properties of a novel compound like N-(4-ethoxyphenyl)azepane-1-sulfonamide are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential therapeutic efficacy.
Predicted Physicochemical Properties
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT), are valuable tools for estimating the physicochemical properties of novel compounds in the early stages of drug discovery.[4][5][7] The following table summarizes the predicted properties for N-(4-ethoxyphenyl)azepane-1-sulfonamide.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₂N₂O₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 298.40 g/mol | Influences diffusion, formulation, and dosing. |
| Melting Point (°C) | 150 - 170 | Indicates purity and stability of the solid form. |
| Boiling Point (°C) | > 400 (decomposes) | Important for purification and formulation processes. |
| Aqueous Solubility | Low to moderate | Affects dissolution, absorption, and bioavailability. |
| pKa | 8.0 - 10.0 (sulfonamide N-H) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |
| logP (Octanol/Water) | 2.5 - 3.5 | A measure of lipophilicity, which influences membrane permeability and protein binding. |
Note: These values are estimations and require experimental verification.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for the progression of a compound through the drug development pipeline. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.
Methodology: Capillary Method [8][9][10]
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Sample Preparation: A small amount of the dried, crystalline N-(4-ethoxyphenyl)azepane-1-sulfonamide is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or digital temperature sensor.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's bioavailability.
Methodology: Shake-Flask Method [11][12][13][14]
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Sample Preparation: An excess amount of N-(4-ethoxyphenyl)azepane-1-sulfonamide is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For sulfonamides, the pKa of the sulfonamide N-H proton is particularly important.[15][16][17][18]
Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of N-(4-ethoxyphenyl)azepane-1-sulfonamide is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
-
Alternative Method: UV-Vis spectrophotometry or capillary electrophoresis can also be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.[16][17][18]
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity.
Methodology: Shake-Flask Method [19][20][21][22]
-
Phase Preparation: n-Octanol and water (or a buffer of pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of N-(4-ethoxyphenyl)azepane-1-sulfonamide is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Alternative Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound on a C18 column.[19]
Biological Context and Potential Signaling Pathways
Sulfonamide antibiotics primarily act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[][23][24][25] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.[26] This mechanism of action is selective for bacteria as humans obtain folic acid from their diet.
Beyond their antibacterial effects, some sulfonamides have been shown to interact with other biological targets. For instance, certain sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[3][27] The azepane ring in N-(4-ethoxyphenyl)azepane-1-sulfonamide may also confer affinity for other receptors, a possibility that warrants further investigation.
Visualizations
General Mechanism of Action of Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.
Experimental Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a novel sulfonamide.
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